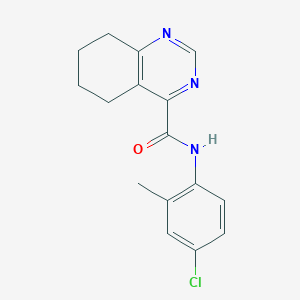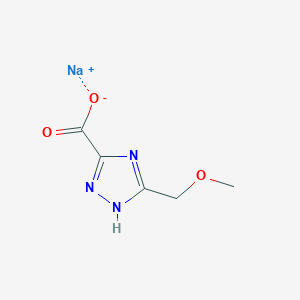![molecular formula C15H13IO3 B2734205 4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 428477-24-1](/img/structure/B2734205.png)
4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde, also known as IBOMe, is a synthetic compound that belongs to the family of benzaldehyde derivatives. It is commonly used in scientific research for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Electrosynthesis Applications : A study demonstrated the use of 4-methoxybenzyl alcohol, a compound similar to 4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde, in paired electrolysis. This process, which combines the synthesis of 4-methoxybenzaldehyde and 1-hexene in an electrochemical cell, showcases the potential of electrosynthesis in producing valuable chemicals with high efficiency and selectivity (Sherbo et al., 2018).
Crystallographic Studies : Research on crystal structures and Hirshfeld surfaces of methoxybenzaldehyde oxime derivatives, including compounds similar to 4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde, highlights the compound's potential in crystallography. These studies provide insights into different conformations and hydrogen-bonding patterns, which are crucial for understanding molecular interactions (Gomes et al., 2018).
Photocatalytic Applications : The selective photocatalytic oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde using rutile TiO2 catalysts prepared at room temperature has been studied. This research shows the potential of photocatalytic processes using compounds related to 4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde in green chemistry applications (Yurdakal et al., 2009).
Anti-Asthmatic Activity : A derivative of 4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde, specifically 4-hydroxy-3-methoxybenzaldehyde, has been studied for its anti-asthmatic activity. The compound exhibited significant effects on immediate and late-phase asthmatic responses, suggesting its potential therapeutic application in asthma treatment (Jang et al., 2010).
Intermolecular Interactions and Molecular Docking : Research on 4-methoxybenzaldehyde, a structurally similar compound, provides insights into its intermolecular interactions, electronic properties, and molecular docking behaviors. This study is relevant for understanding the chemical properties and potential pharmaceutical applications of 4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde (Ghalla et al., 2018).
Anticancer Activity : Derivatives of benzyloxybenzaldehyde, structurally related to 4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde, were studied for their anticancer activity against HL-60 cells. This research underscores the potential of such compounds in developing new anticancer therapies (Lin et al., 2005).
Eigenschaften
IUPAC Name |
4-[(4-iodophenyl)methoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO3/c1-18-15-8-12(9-17)4-7-14(15)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEWYFURIHMQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2734130.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2734131.png)




![Ethyl 4-{4-[(2,4-dimethylphenyl)amino]pteridin-2-yl}piperazinecarboxylate](/img/structure/B2734142.png)

![tert-butyl N-[2-(1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B2734144.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2734145.png)